

In Vitro Characterization of (Rac)-JBJ-04-125-02: A Technical Guide

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Compound of Interest					
Compound Name:	(Rac)-JBJ-04-125-02				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of **(Rac)-JBJ-04-125-02**, a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is compiled from publicly available research to support further investigation and drug development efforts.

Executive Summary

(Rac)-JBJ-04-125-02 is a novel small molecule inhibitor that targets specific activating and resistance mutations in the EGFR, a key driver in non-small cell lung cancer (NSCLC). Unlike traditional ATP-competitive inhibitors, JBJ-04-125-02 binds to an allosteric site, offering a complementary therapeutic strategy. This compound has demonstrated significant potency against clinically relevant EGFR mutations, including the challenging C797S resistance mutation. This document details the inhibitory activity, cellular effects, and methodologies used to characterize (Rac)-JBJ-04-125-02 in vitro.

Mechanism of Action

(Rac)-JBJ-04-125-02 functions as a mutant-selective allosteric inhibitor of EGFR.[1][2] Its primary mechanism involves binding to a site distinct from the ATP-binding pocket, thereby inhibiting the kinase activity of mutant EGFR.[1] This allosteric inhibition is particularly effective against EGFR isoforms harboring activating mutations (e.g., L858R) and resistance mutations (e.g., T790M and C797S).[3][4] Notably, the binding of JBJ-04-125-02 to mutant EGFR is



significantly enhanced by the presence of ATP-competitive covalent inhibitors like osimertinib, suggesting a synergistic interaction.[2][5] This dual targeting approach has been shown to lead to increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[2][5]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for **(Rac)-JBJ-04-125-02** from various in vitro assays.

Table 1: Inhibitory Potency against EGFR Mutants

Target	Assay Type	IC50	Reference
EGFRL858R/T790M	Kinase Assay	0.26 nM	[3][4][6]
Ba/F3 EGFRL858R/T790M/ C797S	Cell Viability	30 nM	[6]

Table 2: Cellular Activity in EGFR-Mutant Cell Lines



Cell Line	EGFR Mutation Status	Assay Type	Key Findings	Reference
H1975	L858R/T790M	Cell Proliferation	Inhibition at low nanomolar concentrations	[4]
Ba/F3	L858R	Cell Proliferation	Inhibition of cell growth	[4]
Ba/F3	L858R/T790M	Cell Proliferation	Inhibition of cell growth	[4]
Ba/F3	L858R/T790M/C 797S	Cell Proliferation	Inhibition of cell growth	[4][7]
Ba/F3	Wild-Type EGFR	Cell Proliferation	No inhibition of growth	[7]
Parental Ba/F3	-	Cell Proliferation	No inhibition of growth	[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Proliferation and Viability Assays

Objective: To determine the effect of **(Rac)-JBJ-04-125-02** on the proliferation and viability of cancer cell lines harboring various EGFR mutations.

Methodology:

- · Cell Lines:
 - H1975 (human NSCLC)[4]
 - Ba/F3 (murine pro-B) cells stably transfected with human EGFR mutants (L858R, L858R/T790M, L858R/T790M/C797S)[4][5]



- H3255GR and H3255DR[5]
- Treatment:
 - Cells are seeded in appropriate multi-well plates.
 - A dose range of (Rac)-JBJ-04-125-02 (e.g., 0 nM to 1000 nM) is added to the cells.[4][8]
 - Cells are incubated for a period of 72 hours.[4][5]
- Assessment:
 - Cell viability is measured using a luminescence-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.[5][6]
 - Data is normalized to vehicle-treated control cells (e.g., DMSO).[9]

Western Blotting for EGFR Signaling Pathway Analysis

Objective: To assess the impact of **(Rac)-JBJ-04-125-02** on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

- Cell Lines and Treatment:
 - H1975, Ba/F3, and NIH-3T3 cells are utilized.[4]
 - \circ Cells are treated with increasing concentrations of **(Rac)-JBJ-04-125-02** (e.g., 0.01 μM to 10 μM).[4][8]
- Lysate Preparation:
 - Following treatment, cells are washed and lysed to extract total protein.
- · Electrophoresis and Transfer:
 - Protein lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).



- · Immunoblotting:
 - The membrane is blocked and then incubated with primary antibodies specific for:
 - Phospho-EGFR
 - Total EGFR
 - Phospho-AKT
 - Total AKT
 - Phospho-ERK1/2
 - Total ERK1/2[4][9]
 - The membrane is then washed and incubated with appropriate secondary antibodies.
- · Detection:
 - Protein bands are visualized using a suitable detection method (e.g., chemiluminescence).

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of **(Rac)-JBJ-04-125-02** on the enzymatic activity of mutant EGFR.

Methodology:

- Enzyme: Recombinant EGFRL858R/T790M kinase domain.
- · Assay Format:
 - A homogeneous time-resolved fluorescence (HTRF)-based assay is employed.
- Procedure:
 - The EGFR enzyme is incubated with increasing concentrations of (Rac)-JBJ-04-125-02.

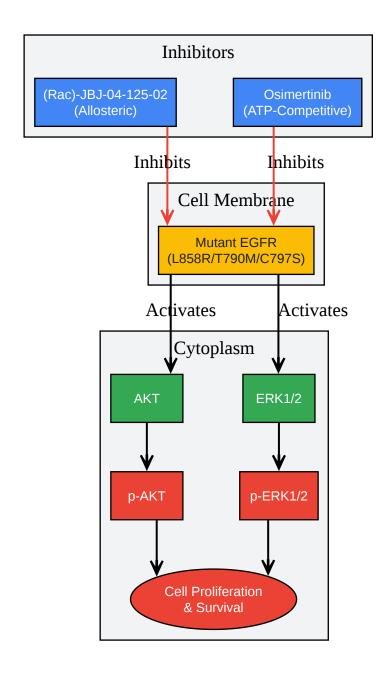


- The kinase reaction is initiated by the addition of ATP and a suitable substrate.
- The reaction is allowed to proceed for a defined period.
- Measurement:
 - The fluorescence signal, which correlates with enzyme activity, is measured.
 - Fractional activity is calculated relative to a DMSO control.[10]
 - IC50 values are determined from the dose-response curve.

Visualizations

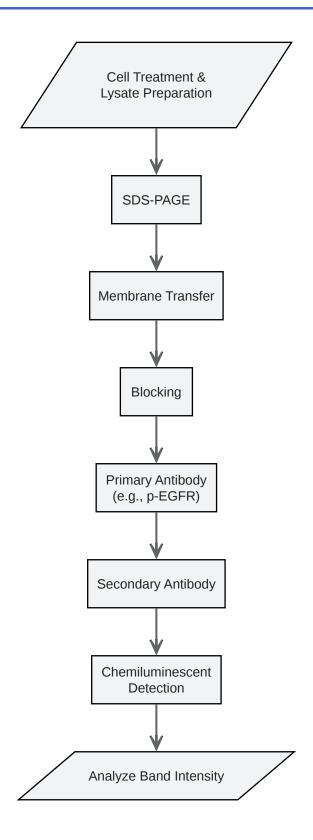
The following diagrams illustrate key pathways and workflows related to the in vitro characterization of **(Rac)-JBJ-04-125-02**.











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